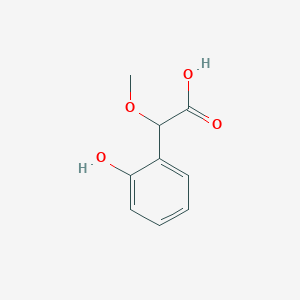

2-(2-Hydroxyphenyl)-2-methoxyacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

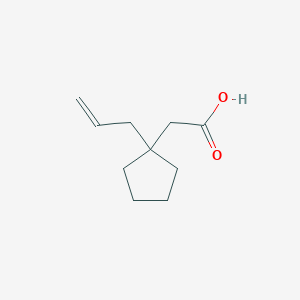

2-(2-Hydroxyphenyl)-2-methoxyacetic acid is a type of hydroxy monocarboxylic acid. It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria . It is also a chelating agent, similar to EDTA, binding metal ions as a hexadentate ligand using two amines, two phenolate centers, and two carboxylates as the six binding sites .

Synthesis Analysis

The synthesis of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid or related compounds often involves coupling reactions. For instance, differently substituted 2-(2-hydroxyphenyl) benzimidazoles were synthesized by a coupling reaction involving aryl dibromides and 2-hydroxyphenyl benzimidazole .Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid is characterized by the presence of a hydroxyphenyl group attached to a methoxyacetic acid group. The aromatic ring is responsible for making a phenol a weak acid by donating a H-atom .Wissenschaftliche Forschungsanwendungen

-

Application in Chemical Synthesis and Sensing

- Field : Organic Chemistry

- Summary : 2-Hydroxyphenyl benzimidazoles and their boron complexes have been synthesized and studied for their photophysical properties . These compounds display aggregation-induced emission (AIE) behavior, which is a phenomenon where the fluorescence of certain compounds increases significantly upon aggregation .

- Methods : The compounds were synthesized by a coupling reaction involving aryl dibromides and 2-hydroxyphenyl benzimidazole . These ligands then react with BF3·Et2O to yield the corresponding boron complexes .

- Results : Among the ligands studied, several displayed AIE behavior upon the addition of water in THF, resulting in a sizable enhancement of fluorescence intensity . Additionally, one compound was found to detect picric acid with a detection limit of 8.33 × 10 −7 M .

-

Application in Biological Activity Determination

- Field : Biochemistry

- Summary : Schiff bases derived from salicylaldehyde and natural amino acids have been studied for their aqueous solution equilibria, antiproliferative activity, and DNA-binding activity .

- Methods : The Schiff bases were fully characterized by nuclear magnetic resonance and infrared spectroscopy . Their DNA binding constants were examined, depending on the substituent present in the amino acid side-chain .

- Results : The synthesized compounds showed DNA binding constants in the 10 1 –10 2 M −1 range . They were found to be devoid of significant cytotoxic activity against different human tumor cell lines, showing IC50 values higher than 100 µM .

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)-2-methoxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8,10H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBRQEDFVLANNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyphenyl)-2-methoxyacetic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2386380.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2386386.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2386391.png)

![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2386392.png)

![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2386397.png)